Navigating the Spectral Landscape: A Deep Dive into the NMR Characterization of Ethyl 5-(difluoromethoxy)-6-iodonicotinate
Navigating the Spectral Landscape: A Deep Dive into the NMR Characterization of Ethyl 5-(difluoromethoxy)-6-iodonicotinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This in-depth technical guide provides a comprehensive analysis of the 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-(difluoromethoxy)-6-iodonicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide offers a robust, predicted dataset founded on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This predictive approach ensures a scientifically sound framework for the interpretation and verification of this molecule's structure.
Introduction
Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a halogenated and fluorinated pyridine derivative. The unique combination of an electron-withdrawing iodine atom, an electron-donating difluoromethoxy group, and an ethyl ester functionality on the pyridine core creates a distinct electronic environment. This, in turn, gives rise to a characteristic NMR fingerprint. Understanding the nuances of its 1H, 13C, and 19F NMR spectra is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the predicted chemical shifts and coupling constants for each of these nuclei, providing the rationale behind these predictions based on the electronic and steric effects of the various substituents.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for Ethyl 5-(difluoromethoxy)-6-iodonicotinate will be used:
Caption: IUPAC Numbering for Ethyl 5-(difluoromethoxy)-6-iodonicotinate.
Experimental Protocols: A Self-Validating System
The reliability of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to ensure high-quality, reproducible results.
Sample Preparation
A well-prepared sample is the foundation of a high-resolution NMR spectrum. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
Protocol:
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Weighing: Accurately weigh approximately 10-20 mg of Ethyl 5-(difluoromethoxy)-6-iodonicotinate.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended impurities.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument being used. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time is recommended.
| Parameter | 1H NMR | 13C NMR | 19F NMR |
| Pulse Program | zg30 or zg | zgpg30 (proton decoupled) | zg (proton decoupled, if necessary) |
| Spectral Width | ~16 ppm | ~220 ppm | ~200 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (D1) | 1-5 s | 2-5 s | 1-5 s |
| Number of Scans | 8-16 | 1024-4096 | 16-64 |
| Temperature | 298 K | 298 K | 298 K |
| Referencing | Internal TMS (0 ppm) or residual solvent peak | Internal TMS (0 ppm) or solvent peak (e.g., CDCl₃ at 77.16 ppm) | External CFCl₃ (0 ppm) or an internal standard |
Predicted Spectral Data and Interpretation
The following sections provide a detailed analysis and prediction of the 1H, 13C, and 19F NMR spectra of Ethyl 5-(difluoromethoxy)-6-iodonicotinate.
1H NMR Spectral Analysis
The 1H NMR spectrum is predicted to show signals for the two aromatic protons of the pyridine ring, the difluoromethoxy proton, and the ethyl ester group.
Predicted 1H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.5 - 8.7 | d | 4JH2-H4 ≈ 2-3 | Deshielded due to proximity to the electronegative nitrogen and the ester group. |
| H4 | ~8.0 - 8.2 | d | 4JH4-H2 ≈ 2-3 | Influenced by the ester group at C3 and the difluoromethoxy group at C5. |
| -OCH F₂ | ~6.6 - 7.0 | t | 2JH-F ≈ 72-76 | Characteristic triplet due to coupling with two equivalent fluorine atoms. |
| -O-CH₂ -CH₃ | ~4.4 - 4.6 | q | 3JH-H ≈ 7.1 | Typical chemical shift for a methylene group adjacent to an ester oxygen. |
| -O-CH₂-CH₃ | ~1.4 - 1.5 | t | 3JH-H ≈ 7.1 | Typical chemical shift for a methyl group in an ethyl ester. |
Causality Behind Predicted Shifts:
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Aromatic Protons (H2, H4): The pyridine ring protons are generally found at lower field due to the ring current and the electronegativity of the nitrogen atom. The electron-withdrawing nature of the iodine at C6 and the ester at C3 will further deshield the ring protons. The difluoromethoxy group at C5, while having an electron-donating oxygen, has its effect moderated by the electron-withdrawing fluorine atoms.
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Difluoromethoxy Proton: The proton of the -OCHF₂ group is significantly deshielded by the two adjacent fluorine atoms and will appear as a characteristic triplet due to coupling with the two fluorine nuclei.
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Ethyl Ester Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group will exhibit typical quartet and triplet patterns, respectively, due to spin-spin coupling with each other.
13C NMR Spectral Analysis
The 13C NMR spectrum will provide information about the carbon framework of the molecule. The signals will be influenced by the attached atoms and their electronegativity.
Predicted 13C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) | Coupling Constant (J, Hz) | Rationale for Prediction |
| C2 | ~150 - 155 | s | - | Deshielded by the adjacent nitrogen atom. |
| C3 | ~125 - 130 | s | - | Influenced by the attached ester group. |
| C4 | ~140 - 145 | s | - | Deshielded by the nitrogen and influenced by adjacent substituents. |
| C5 | ~148 - 153 | t | 2JC-F ≈ 20-30 | Directly attached to the electronegative oxygen of the difluoromethoxy group. |
| C6 | ~95 - 105 | s | - | Shielded due to the heavy atom effect of iodine. |
| C (O)OEt | ~163 - 167 | s | - | Typical chemical shift for an ester carbonyl carbon. |
| -O-CH₂ -CH₃ | ~62 - 65 | s | - | Standard chemical shift for a methylene carbon of an ethyl ester. |
| -O-CH₂-CH₃ | ~14 - 15 | s | - | Typical chemical shift for a methyl carbon of an ethyl ester. |
| -OC F₂H | ~114 - 118 | t | 1JC-F ≈ 240-260 | Significantly deshielded and split into a triplet by the two attached fluorine atoms. |
Causality Behind Predicted Shifts:
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Pyridine Ring Carbons: The chemical shifts are influenced by the electronegativity of the nitrogen and the electronic effects of the substituents. The iodine at C6 is expected to cause a significant upfield shift (shielding) of the C6 signal, a phenomenon known as the "heavy atom effect".
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Difluoromethoxy Carbon: The carbon of the -OCF₂H group will be at a very low field and will show a large one-bond coupling constant (¹JC-F) with the two fluorine atoms, resulting in a triplet.
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Ester Carbons: The carbonyl, methylene, and methyl carbons of the ethyl ester group are expected at their characteristic chemical shift ranges.
19F NMR Spectral Analysis
The 19F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]
Predicted 19F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| -OCF₂H | ~ -80 to -90 | d | 2JF-H ≈ 72-76 | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single proton of the difluoromethoxy group. |
Causality Behind Predicted Shifts:
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Chemical Shift: The chemical shift of the difluoromethoxy group is influenced by the electronic environment of the pyridine ring. The exact position will depend on the overall electron density at the C5 position.
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Multiplicity: The two fluorine atoms are coupled to the single proton on the same carbon, leading to a doublet in the proton-coupled 19F NMR spectrum.
Inter-Nuclear Correlations: The Key to Unambiguous Assignment
While 1D NMR spectra provide a wealth of information, complex molecules often require 2D NMR techniques for unambiguous assignment of all signals.
Caption: Key 2D NMR experiments for structural elucidation.
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COSY (Correlation Spectroscopy): Would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
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HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, for instance, linking the aromatic proton signals to their respective carbon signals in the pyridine ring.
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HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing the connectivity across the molecule. For example, correlations would be expected between the H2 proton and the C3 and C4 carbons, and between the ethyl protons and the carbonyl carbon.
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H-F Correlations: Experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between fluorine and hydrogen atoms, which can be useful for confirming stereochemistry and conformation.[2]
Conclusion
This in-depth technical guide provides a comprehensive, predicted 1H, 13C, and 19F NMR spectral analysis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate. By leveraging data from structurally similar compounds and fundamental NMR principles, a detailed and scientifically grounded interpretation of the expected spectra has been presented. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. This guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this and related fluorinated pyridine derivatives, thereby supporting advancements in drug discovery and development.
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